molecular formula C10H19IO B15279375 1-Ethoxy-1-(iodomethyl)cycloheptane

1-Ethoxy-1-(iodomethyl)cycloheptane

Katalognummer: B15279375
Molekulargewicht: 282.16 g/mol
InChI-Schlüssel: XASAMPPCOSMCDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-1-(iodomethyl)cycloheptane is an organic compound with the molecular formula C₁₀H₁₉IO It is a cycloalkane derivative, characterized by the presence of an ethoxy group and an iodomethyl group attached to a cycloheptane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-1-(iodomethyl)cycloheptane typically involves the reaction of cycloheptanone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with sodium ethoxide to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethoxy-1-(iodomethyl)cycloheptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of cycloheptanone derivatives.

    Reduction: Formation of 1-ethoxy-1-methylcycloheptane.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-1-(iodomethyl)cycloheptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-1-(iodomethyl)cycloheptane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for various substitution reactions. The ethoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Ethoxy-1-(bromomethyl)cycloheptane
  • 1-Ethoxy-1-(chloromethyl)cycloheptane
  • 1-Methoxy-1-(iodomethyl)cycloheptane

Uniqueness

1-Ethoxy-1-(iodomethyl)cycloheptane is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromo and chloro analogs

Eigenschaften

Molekularformel

C10H19IO

Molekulargewicht

282.16 g/mol

IUPAC-Name

1-ethoxy-1-(iodomethyl)cycloheptane

InChI

InChI=1S/C10H19IO/c1-2-12-10(9-11)7-5-3-4-6-8-10/h2-9H2,1H3

InChI-Schlüssel

XASAMPPCOSMCDV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(CCCCCC1)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.